

Application Note: Quantification of 9-cis-Lycopene Using High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: 9-cis-Lycopene

Cat. No.: B15446620

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Abstract

This application note provides a detailed protocol for the quantification of **9-cis-lycopene** in various matrices using reverse-phase high-performance liquid chromatography (HPLC). Lycopene, a potent antioxidant, exists in several isomeric forms, with the all-trans isomer being the most predominant in nature. However, cis-isomers, including **9-cis-lycopene**, are also present in biological systems and processed foods and may possess distinct biological activities.^[1] Accurate quantification of these individual isomers is crucial for research in nutrition, pharmacology, and drug development. The described method utilizes a C30 column, which is particularly effective in separating geometric isomers of carotenoids, coupled with UV-Vis or photodiode array (PDA) detection.^{[2][3][4]} This document outlines procedures for sample preparation, extraction, HPLC analysis, and data quantification.

Introduction

Lycopene is a naturally occurring carotenoid pigment responsible for the red color of many fruits and vegetables, most notably tomatoes.^{[5][6]} Its strong antioxidant properties have been linked to a reduced risk of certain chronic diseases. While all-trans-lycopene is the most stable and abundant form, processing and storage can lead to the formation of various cis-isomers.^[7] The 9-cis isomer is one of the significant cis-isomers found in human plasma and tissues.^[1]

Due to potential differences in bioavailability and biological activity compared to the all-trans form, specific and accurate quantification of **9-cis-lycopene** is of significant scientific interest. High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of carotenoids, offering the necessary selectivity and sensitivity for isomer separation. [8] The use of a C30 stationary phase is particularly advantageous for the resolution of lycopene isomers. [2][4][7]

Experimental Protocol

Sample Preparation and Extraction

All sample preparation steps should be performed under subdued light to prevent isomerization and degradation of lycopene.

- **Homogenization:** Weigh a representative portion of the sample (e.g., 1-5 g of tissue or food product). Homogenize the sample in a suitable solvent system. A common extraction solvent is a mixture of hexane, acetone, and ethanol (2:1:1 v/v/v). [5]
- **Extraction:** Add the extraction solvent to the homogenized sample in a ratio of approximately 10:1 (solvent volume:sample weight). Vortex or sonicate the mixture for 15-20 minutes. To prevent degradation, this step can be performed on ice.
- **Phase Separation:** Add deionized water to the mixture to facilitate phase separation. Centrifuge the sample at 4000 rpm for 10 minutes.
- **Collection of Organic Phase:** Carefully collect the upper organic layer (containing the lycopene) and transfer it to a clean tube.
- **Re-extraction:** Repeat the extraction process on the remaining aqueous layer at least two more times to ensure complete recovery of lycopene.
- **Drying:** Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water. [9]
- **Evaporation:** Evaporate the solvent to dryness under a stream of nitrogen at a temperature not exceeding 35°C. [9]

- Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., 1-2 mL).
- Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter (PTFE or similar) prior to injection into the HPLC system.[\[9\]](#)

Note: For some matrices, a saponification step may be necessary to remove interfering lipids. However, this should be approached with caution as it can potentially cause isomerization and degradation of lycopene.[\[1\]](#)[\[10\]](#)

HPLC Conditions

The following HPLC conditions are recommended for the separation of lycopene isomers:

- Column: C30 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm). These columns provide excellent selectivity for geometric isomers.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)
- Mobile Phase: A gradient or isocratic system can be employed. A common mobile phase consists of a mixture of methanol (MeOH), methyl-tert-butyl ether (MTBE), and water.[\[4\]](#)
 - Example Gradient: A gradient starting with a higher polarity mixture (e.g., 80% MeOH, 15% MTBE, 5% Water) and gradually increasing the proportion of MTBE can effectively separate the isomers.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 25-30°C. Maintaining a constant column temperature is crucial for reproducible retention times.[\[11\]](#)
- Detector: UV-Vis or Photodiode Array (PDA) Detector.
- Detection Wavelength: 472 nm for lycopene.[\[6\]](#) A PDA detector allows for the acquisition of the full UV-Vis spectrum, which can aid in peak identification.

Preparation of Standards and Quantification

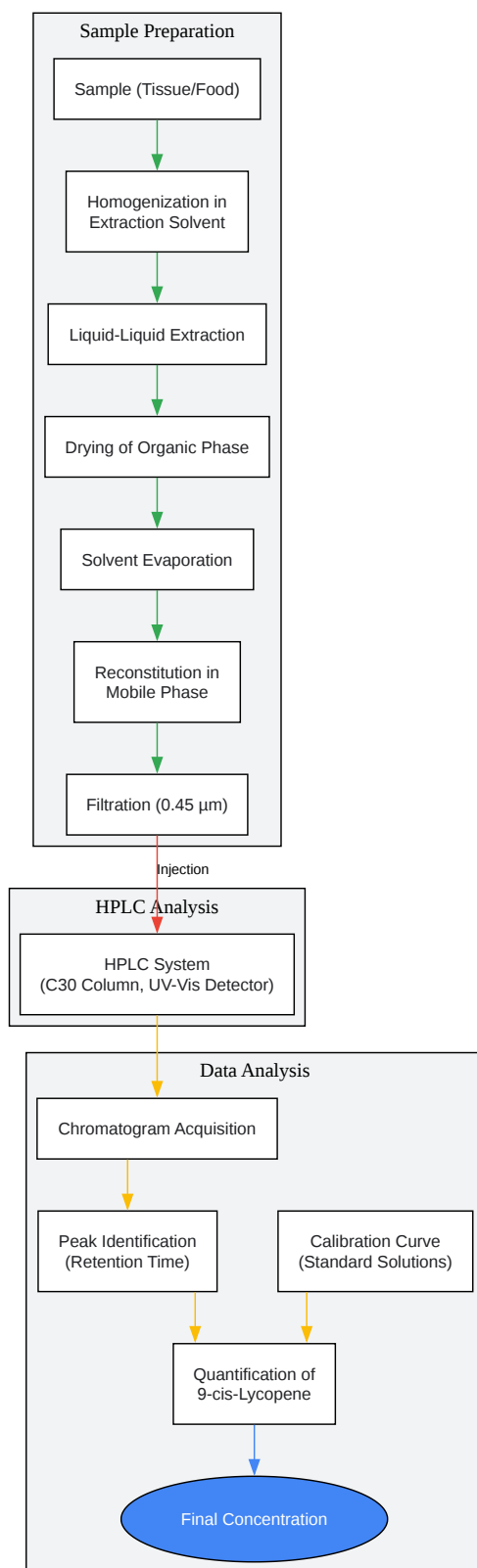
- **Standard Preparation:** Prepare a stock solution of **9-cis-lycopene** standard of known concentration in the mobile phase. Protect the standard solution from light and store at -20°C or lower.
- **Calibration Curve:** Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of **9-cis-lycopene** in the samples.
- **Injection and Analysis:** Inject the calibration standards into the HPLC system and record the peak areas.
- **Linearity:** Plot the peak area versus the concentration of the standards and perform a linear regression analysis to generate a calibration curve. The R² value should be >0.99 for good linearity.
- **Quantification:** Inject the prepared samples and identify the **9-cis-lycopene** peak based on its retention time compared to the standard. Quantify the amount of **9-cis-lycopene** in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the HPLC analysis of lycopene. These values can vary depending on the specific instrumentation and experimental conditions.

Parameter	Typical Value	Reference
Retention Time (9-cis-lycopene)	Varies (dependent on exact conditions)	[9]
Limit of Detection (LOD)	11.2 fmol (on-column)	[10]
Limit of Quantification (LOQ)	22.8 fmol (on-column)	[10]
Linearity (R ²)	> 0.99	[11]
Recovery	91.0 ± 3.6% to 94.7 ± 9.1%	[1]

Experimental Workflow Diagram



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Caption: Workflow for the quantification of **9-cis-lycopene**.

Conclusion

This application note provides a comprehensive and detailed protocol for the reliable quantification of **9-cis-lycopene** by HPLC. The use of a C30 column is highly recommended for the successful separation of lycopene isomers. Adherence to the described sample preparation and analytical procedures will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results, facilitating a better understanding of the role of individual lycopene isomers in health and disease.

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